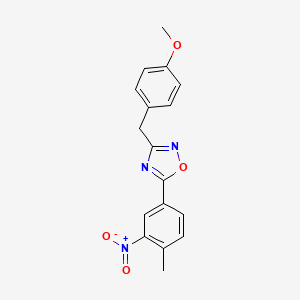![molecular formula C16H13ClN4S B5578985 2-(1H-benzimidazol-2-yl)-5-chloro-4,6-dimethylthieno[2,3-b]pyridin-3-amine](/img/structure/B5578985.png)
2-(1H-benzimidazol-2-yl)-5-chloro-4,6-dimethylthieno[2,3-b]pyridin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to 2-(1H-benzimidazol-2-yl)-5-chloro-4,6-dimethylthieno[2,3-b]pyridin-3-amine involves multiple steps and reactions. For example, 7-(1H-benzimidazol-2-yl)-5-(substituted phenyl) pyrido[2, 3-d] pyrimidin-4-amines were synthesized by reacting cyanopyridine derivatives under specific conditions, characterized by IR, 1H NMR, and mass spectral data (Maheswaran et al., 2012). Similarly, pyrido[1,2-a]benzimidazoles were synthesized through direct copper-catalyzed amination, highlighting the importance of acid additives in the synthesis process (Masters et al., 2011).
Molecular Structure Analysis
The molecular structure of such compounds is typically characterized using various spectroscopic methods. For instance, the 5,6-Dimethyl-2-(pyridin-2-yl)-1-[(pyridin-2-yl)methyl]-1H-benzimidazole showed a specific intramolecular hydrogen-bond motif and a specific arrangement of molecules in its crystal form, as revealed by structure reports (Geiger & Destefano, 2014).
Chemical Reactions and Properties
The chemical reactions and properties of these compounds vary significantly. Some studies have explored the formation of specific derivatives through various reactions, such as the synthesis of pyrido[1,2-a]benzimidazole derivatives by a novel multicomponent reaction (Yan et al., 2009).
Wissenschaftliche Forschungsanwendungen
Potential Anticancer Applications
The synthesis and characterization of Pd(II) and Pt(II) complexes of N,N-donor benzimidazole ligands, including derivatives similar to the specified compound, have demonstrated potential anticancer activities. These complexes have been synthesized as potential anticancer compounds and have shown activity against several cancer cell lines, such as breast cancer (MCF7), colon carcinoma (HCT), and human hepatocellular carcinoma (Hep-G2) (Ghani & Mansour, 2011). This indicates the promise of benzimidazole derivatives in the development of new anticancer agents.
Biological Activity and Molecular Structures
Research on palladium(II) and platinum(II) complexes containing benzimidazole ligands reveals insights into their molecular structures, vibrational frequencies, and cytotoxicity. These studies provide foundational knowledge for understanding the interaction mechanisms at the molecular level, essential for drug design and the development of therapeutic agents with improved efficacy and specificity (Ghani & Mansour, 2011).
Antimicrobial and Insecticidal Potentials
Compounds containing the benzimidazole moiety have also been evaluated for their antimicrobial and insecticidal activities. For instance, derivatives synthesized through microwave irradiative cyclocondensation have been tested against various microorganisms and pests, demonstrating significant biological activities (Deohate & Palaspagar, 2020). This suggests the utility of these compounds in developing new pesticides and antimicrobial agents.
Material Science Applications
In material science, benzimidazole derivatives have been utilized to create structurally diverse libraries of compounds through alkylation and ring closure reactions. These libraries serve as valuable resources for discovering new materials with potential applications in various fields, including catalysis and molecular electronics (Roman, 2013).
Fluorescent Probes for DNA Detection
Novel aminated benzimidazo[1,2-a]quinolines, which share a structural similarity with the compound , have been synthesized for potential use as fluorescent probes for DNA detection. These compounds exhibit enhanced fluorescence emission intensity in the presence of ct-DNA, indicating their utility in bioanalytical applications for studying DNA interactions (Perin et al., 2011).
Zukünftige Richtungen
The future directions in the research of benzimidazole derivatives could involve the development of new synthetic routes and the exploration of their biological activities . The optimization of benzimidazole-based structures has resulted in marketed drugs, suggesting potential for further drug development .
Eigenschaften
IUPAC Name |
2-(1H-benzimidazol-2-yl)-5-chloro-4,6-dimethylthieno[2,3-b]pyridin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN4S/c1-7-11-13(18)14(22-16(11)19-8(2)12(7)17)15-20-9-5-3-4-6-10(9)21-15/h3-6H,18H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONMKQYJAEJQDQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(SC2=NC(=C1Cl)C)C3=NC4=CC=CC=C4N3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-benzimidazol-2-yl)-5-chloro-4,6-dimethylthieno[2,3-b]pyridin-3-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-cyclopropyl-N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B5578910.png)


![1-{3-[(2-amino-4,6-dihydroxy-5-pyrimidinyl)methyl]-4-ethoxyphenyl}ethanone](/img/structure/B5578927.png)





![N-{(3S*,4R*)-1-[3-(1H-benzimidazol-2-yl)propanoyl]-4-isopropyl-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5578970.png)

![7-fluoro-3-{2-[3-(3-isopropyl-1,2,4-oxadiazol-5-yl)-1-piperidinyl]-2-oxoethyl}-2-methyl-1H-indole](/img/structure/B5578987.png)

![N-{2-[(4-fluorophenyl)sulfonyl]ethyl}-3-isobutyl-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5578992.png)